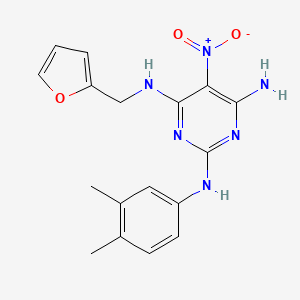

N-(3,4-Dimethyl-phenyl)-N'-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine

Description

N-(3,4-Dimethyl-phenyl)-N'-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a 5-nitro substitution on the heterocyclic core, with two distinct substituents: a 3,4-dimethylphenyl group at the N2 position and a furan-2-ylmethyl group at the N4 position. This compound belongs to a class of nitro-substituted pyrimidines, which are often explored for biological activities such as antimicrobial, pesticidal, or kinase-inhibitory properties due to their electron-deficient aromatic systems and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C17H18N6O3 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

2-N-(3,4-dimethylphenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C17H18N6O3/c1-10-5-6-12(8-11(10)2)20-17-21-15(18)14(23(24)25)16(22-17)19-9-13-4-3-7-26-13/h3-8H,9H2,1-2H3,(H4,18,19,20,21,22) |

InChI Key |

POKICEMLTVVMKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N)C |

Origin of Product |

United States |

Preparation Methods

Structural Features

The target compound consists of four key structural components:

- A pyrimidine core

- A 5-nitro substituent

- A 3,4-dimethylphenyl group at the 2-position

- A furan-2-ylmethyl group at the 4-position

These structural features guide the synthetic strategies, requiring selective functionalization at three distinct positions of the pyrimidine ring.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnection of the two amino substituents from a suitably functionalized 5-nitropyrimidine core. The key building blocks would include:

- 5-nitropyrimidine-2,4,6-triamine or a precursor with appropriate leaving groups

- 3,4-dimethylaniline

- Furan-2-ylmethylamine

Preparation Method 1: Sequential Nucleophilic Substitution Approach

Starting Materials

Synthetic Route

Step 1: Preparation of 4,6-Dichloro-2-methylthio-5-nitropyrimidine

This key intermediate can be synthesized through a four-step sequence as described in patent CN102952084A:

- Nitration of diethyl malonate with concentrated nitric acid or fuming nitric acid

- Cyclization with thiourea to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine

- Methylation with dimethyl sulfate to yield 4,6-dihydroxy-2-methylthio-5-nitropyrimidine

- Chlorination with phosphorus oxychloride (POCl3) to obtain 4,6-dichloro-2-methylthio-5-nitropyrimidine

The reaction conditions for the methylation step are as follows:

4,6-Dihydroxy-2-mercapto-5-nitropyrimidine (0.5 mol) is dissolved in 20% NaOH solution (1.5 mol),

cooled to 10°C, and dimethyl sulfate (0.6 mol) is added dropwise. The mixture is maintained

at 20-30°C for 6 hours, then acidified with HCl to pH 2-3. The precipitate is filtered and

dried to obtain 4,6-dihydroxy-2-methylthio-5-nitropyrimidine.

Step 2: Selective Substitution at 4-Position

The 4-position chloride is more reactive and can be selectively substituted with furan-2-ylmethylamine:

4,6-Dichloro-2-methylthio-5-nitropyrimidine (1 equiv.) and furan-2-ylmethylamine (1.2 equiv.)

are combined in isopropanol with triethylamine (1.5 equiv.) as a base. The reaction mixture

is stirred at 50-60°C for 6-8 hours. The product is isolated by filtration or extraction to

yield 4-(furan-2-ylmethylamino)-6-chloro-2-methylthio-5-nitropyrimidine.

Step 3: Substitution at 6-Position

The remaining chloride at the 6-position is substituted with a second amine:

4-(Furan-2-ylmethylamino)-6-chloro-2-methylthio-5-nitropyrimidine (1 equiv.) is reacted with

excess ammonia in a sealed vessel at 100-120°C for 12-24 hours to yield

4-(furan-2-ylmethylamino)-6-amino-2-methylthio-5-nitropyrimidine.

Step 4: Substitution at 2-Position

The methylthio group at the 2-position is replaced with 3,4-dimethylaniline through nucleophilic aromatic substitution:

4-(Furan-2-ylmethylamino)-6-amino-2-methylthio-5-nitropyrimidine (1 equiv.) and

3,4-dimethylaniline (2 equiv.) are combined in a high-boiling solvent like N-methylpyrrolidone

with potassium carbonate (2 equiv.). The mixture is heated at 140-160°C for 24-48 hours to

obtain the target compound.

Preparation Method 2: Palladium-Catalyzed Coupling Approach

Starting Materials

- 2,4-Dichloro-6-amino-5-nitropyrimidine

- 3,4-Dimethylaniline

- Furan-2-ylmethylamine

- Palladium catalyst system

Synthetic Route

This method is inspired by the palladium-catalyzed coupling described for similar pyrimidine derivatives.

Step 1: Selective Amination at 2-Position

2,4-Dichloro-6-amino-5-nitropyrimidine (1 equiv.), 3,4-dimethylaniline (1 equiv.), cesium

carbonate (2 equiv.), Xantphos (0.1 equiv.), and Pd2(dba)3 (0.1 equiv.) are combined in

1,4-dioxane under inert atmosphere. The mixture is heated at 100°C for 4-6 hours. After

cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography.

The reaction conditions are adapted from a similar procedure described for N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine, which achieved a 62% yield.

Step 2: Amination at 4-Position

2-[(3,4-Dimethylphenyl)amino]-4-chloro-6-amino-5-nitropyrimidine (1 equiv.),

furan-2-ylmethylamine (1.2 equiv.), cesium carbonate (2 equiv.), Xantphos (0.1 equiv.),

and Pd2(dba)3 (0.1 equiv.) are combined in 1,4-dioxane under inert atmosphere. The mixture

is heated at 100°C for 4-6 hours, followed by standard workup and purification.

Advantages and Limitations

The palladium-catalyzed approach offers selective functionalization under milder conditions compared to traditional nucleophilic substitution methods. However, it requires expensive catalysts and careful handling under inert atmosphere.

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting material accessibility | Moderate | Moderate |

| Reaction conditions | Harsh | Milder |

| Selectivity | Moderate | High |

| Reagent cost | Low-moderate | High |

| Expected yield | 40-60% | 60-70% |

| Scalability | Good | Limited |

Preparation Method 3: Direct Nitration Approach

Synthetic Rationale

This approach involves the preparation of N-(3,4-dimethylphenyl)-N'-furan-2-ylmethyl-pyrimidine-2,4,6-triamine followed by selective nitration at the 5-position.

Synthetic Route

Step 1: Preparation of Non-Nitrated Triaminopyrimidine

2,4,6-Trichloropyrimidine undergoes sequential nucleophilic substitution with

3,4-dimethylaniline, furan-2-ylmethylamine, and ammonia under controlled conditions

to yield the non-nitrated N-(3,4-dimethylphenyl)-N'-furan-2-ylmethyl-pyrimidine-2,4,6-triamine.

Step 2: Nitration at 5-Position

Drawing from the nitration methodology described for 3,5-dimethyl-4-nitropyridine-N-oxide, a potassium nitrate/sulfuric acid system can be employed:

N-(3,4-Dimethylphenyl)-N'-furan-2-ylmethyl-pyrimidine-2,4,6-triamine (1 equiv.) is dissolved

in concentrated sulfuric acid at 0-5°C. A solution of potassium nitrate (1.5 equiv.) in

sulfuric acid is added dropwise at 0-30°C. After complete addition, the mixture is heated

to 60-90°C for 1-2 hours. After cooling, the mixture is carefully neutralized with ammonia

to pH 8-8.5, and the product is isolated by filtration.

Challenges and Considerations

This direct nitration approach presents several challenges:

- Controlling the regioselectivity of nitration

- Preventing nitration of the aromatic substituents

- Potential degradation of the furan ring under strong acidic conditions

Alternative Method: Reduction-Based Approach

Synthetic Strategy

This approach leverages the reduction of nitropyrimidine derivatives to corresponding amines, as described for pyrimidine-2,4,5-triamine preparation.

Synthetic Route

Step 1: Preparation of 2,4-Dichloro-5-nitropyrimidine

Starting from commercially available materials or synthesized via nitration of 2,4-dichloropyrimidine.

Step 2: Sequential Amination

2,4-Dichloro-5-nitropyrimidine (1 equiv.) is first reacted with 3,4-dimethylaniline (1 equiv.)

in the presence of a base like triethylamine in isopropanol at 0-5°C, followed by warming to

room temperature. After isolation, the monosubstituted product is reacted with

furan-2-ylmethylamine under similar conditions.

Step 3: Introduction of the 6-Amino Group

The 6-position can be functionalized using tetrazolopyrimidine methodology, followed by

reduction with sodium sulfide nonahydrate in aqueous-alcoholic medium, as described for similar

pyrimidine derivatives.

Purification and Characterization

Purification Methods

The target compound can be purified by:

- Recrystallization from appropriate solvents (methanol, ethanol/water)

- Column chromatography on silica gel using ethyl acetate/petroleum ether gradient systems

- Preparative HPLC for analytical quantities

Analytical Characterization

Based on the spectroscopic data for related compounds:

1H NMR (DMSO-d6) expected signals:

- 2.10-2.25 (s, 6H, 2×CH3)

- 4.50-4.65 (d, 2H, CH2)

- 6.25-6.45 (m, 2H, furan-H)

- 6.80-7.20 (m, 3H, phenyl-H)

- 7.40-7.60 (s, 1H, furan-H)

- 7.80-8.20 (m, 3H, NH2 and NH)

- 9.20-9.40 (s, 1H, NH)

Mass Spectrum (ESI) : Expected [M+H]+ at m/z 355.4

IR (KBr) : Characteristic bands for NO2 (1530-1550 and 1350-1370 cm-1), NH stretching (3300-3500 cm-1), and aromatic rings (1400-1600 cm-1)

Comparative Analysis of Preparation Methods

| Method | Key Advantages | Limitations | Expected Overall Yield |

|---|---|---|---|

| Sequential Nucleophilic Substitution | Established chemistry, Scalable | Harsh conditions, Multiple steps | 30-45% |

| Palladium-Catalyzed Coupling | Milder conditions, Higher selectivity | Expensive catalysts, Sensitive to moisture | 40-55% |

| Direct Nitration | Fewer steps | Poor regioselectivity, Side reactions | 25-35% |

| Reduction-Based Approach | Controlled functionality | Reduction selectivity issues | 35-50% |

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-DIMETHYLPHENYL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while reduction of the nitro group results in the corresponding amine .

Scientific Research Applications

N2-(3,4-DIMETHYLPHENYL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its therapeutic properties in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings can interact with biological macromolecules through π-π stacking or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with five structurally related pyrimidine derivatives (Table 1), focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Substituent Effects and Structural Variations

Aryl Substituents (R1)

- (716340-19-1) : Substitution with a 3-fluorophenyl introduces an electron-withdrawing fluorine atom, which may increase electrophilicity at the pyrimidine core, affecting reactivity in biological systems .

- : The 4-methoxyphenyl substituent introduces an electron-donating methoxy group, which could enhance solubility through polar interactions while maintaining aromatic π-stacking .

Alkyl/Amino Substituents (R2)

- Target Compound : The furan-2-ylmethyl group offers a heteroaromatic moiety capable of π-π interactions and hydrogen bonding via the furan oxygen.

- (682776-65-4) : Retaining the furan-2-ylmethyl group but replacing the aryl R1 with a methyl group simplifies the structure, likely reducing lipophilicity and improving aqueous solubility .

- : The 3-dimethylaminopropyl chain introduces a tertiary amine, enhancing solubility via protonation and enabling ionic interactions in acidic environments (e.g., lysosomal targeting) .

Nitro Group Position

All analogs retain the 5-nitro substitution , which is critical for electronic polarization of the pyrimidine ring. This group may participate in redox reactions or act as a hydrogen-bond acceptor, influencing binding to biological targets .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1.

Table 1: Structural and Property Comparison of Pyrimidine Analogs

*Calculated using ChemDraw and ADMET Predictor.

Key Observations:

- Lipophilicity (LogP) : The target compound has the highest LogP (3.8) due to its two methyl groups and furan moiety, suggesting strong membrane permeability but poor aqueous solubility.

- Solubility: Analogs with smaller R1/R2 groups (e.g., methyl in 682776-65-4) exhibit improved solubility. The dimethylaminopropyl chain in significantly enhances water solubility via ionization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-Dimethyl-phenyl)-N'-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine, and how do reaction conditions influence yield?

- Methodology : A multi-step synthesis is typically employed, starting with nitro-substituted pyrimidine cores. For example, nucleophilic substitution at the pyrimidine C2 and C4 positions using 3,4-dimethylaniline and furfurylamine precursors under reflux in aprotic solvents (e.g., DMF or THF) with catalytic bases like KCO. Nitration at C5 can be achieved using HNO/HSO mixtures under controlled temperatures (0–5°C) to avoid over-nitration. Yield optimization requires monitoring reaction time, stoichiometry, and purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish structural isomers or confirm regioselectivity in this compound?

- Methodology :

- H/C NMR : Compare chemical shifts of aromatic protons (e.g., 3,4-dimethylphenyl vs. furan protons) and nitro group proximity effects. H-N HMBC can confirm nitro positioning.

- FTIR : Validate nitro (-NO) stretches (~1520 cm asymmetric, ~1350 cm symmetric) and amine N-H stretches (~3300 cm).

- HRMS : Exact mass matching (<2 ppm error) confirms molecular formula (e.g., CHNO) .

Q. What stability challenges arise during storage, and how can degradation products be mitigated?

- Methodology : Nitro groups are prone to photodegradation and thermal decomposition. Store under inert atmospheres (N) at -20°C in amber vials. Monitor for nitrosamine formation (e.g., 5-nitrosopyrimidine-2,4,6-triamine) via HPLC with UV detection at 254 nm. Use stabilizers like BHT (0.1% w/w) to suppress radical-mediated degradation .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the compound’s reactivity or biological interactions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess nitro group electron-withdrawing effects on pyrimidine ring aromaticity. Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., dihydrofolate reductase). Validate binding poses via MD simulations (GROMACS) and compare with experimental IC data .

Q. What analytical strategies resolve contradictions in impurity profiling (e.g., nitrosamine vs. diaminopyrimidine byproducts)?

- Methodology :

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in HO/ACN gradient. Detect impurities via MRM transitions (e.g., m/z 225 → 181 for nitrosotriaminopyrimidine).

- Forced Degradation Studies : Expose the compound to oxidative (HO), acidic (HCl), and basic (NaOH) conditions. Compare degradation pathways with reference standards (e.g., EP Impurity A) .

Q. How can reaction engineering (e.g., flow chemistry) improve scalability while minimizing hazardous intermediates?

- Methodology : Implement continuous flow reactors for nitration steps to enhance heat dissipation and reduce exothermic risks. Use microreactors with PTFE tubing (ID 0.5 mm) and inline IR sensors for real-time monitoring. Optimize residence time (1–5 min) and pressure (10–20 bar) to suppress side reactions (e.g., furan ring oxidation) .

Q. What structural modifications enhance selectivity in target binding while reducing off-target effects?

- Methodology :

- SAR Studies : Replace the furan-2-ylmethyl group with bioisosteres (e.g., thiophene or pyrrole derivatives) to modulate lipophilicity (logP).

- Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to identify critical H-bonding interactions (e.g., pyrimidine N1 with Asp93). Validate via SPR binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.